Doxofylline

描述

This compound is a methylxanthine derivative with the presence of a dioxolane group in position 7. As a drug used in the treatment of asthma, this compound has shown similar efficacy to theophylline but with significantly fewer side effects in animal and human studies. In contrast with other xanthine derivatives, this compound does not significantly bind to adenosine alpha-1 or alpha-2 receptors and lacks stimulating effects. Decreased affinity for adenosine receptors may account for the better safety profile of this compound compared to theophylline. Unlike theophylline, this compound does not affect calcium influx and does not antagonize the actions of calcium channel blockers which could explain reduced cardiac adverse reactions associated with the drug. The anti-asthmatic effects of doxophylline are mediated by other mechanisms, primarily through inhibiting the activities of the phosphodiesterase (PDE) enzyme.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

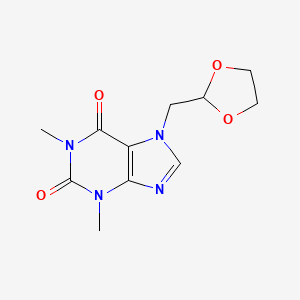

Structure

3D Structure

属性

IUPAC Name |

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXIGFIVGWUZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022968 | |

| Record name | Doxofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |

| Record name | SID49645880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69975-86-6 | |

| Record name | Doxofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxofylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXOFYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxofylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doxofylline's Interaction with Phosphodiesterase Isoforms: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxofylline, a xanthine derivative utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), is often categorized as a phosphodiesterase (PDE) inhibitor. However, a comprehensive review of the available scientific literature reveals a nuanced and distinct pharmacological profile compared to its predecessor, theophylline. This technical guide provides an in-depth analysis of this compound's mechanism of action with a specific focus on its interaction with various phosphodiesterase isoforms. Quantitative data, detailed experimental methodologies, and signaling pathway visualizations are presented to offer a clear and concise understanding for research and drug development professionals. The evidence strongly suggests that this compound's therapeutic effects are not primarily mediated through broad-spectrum PDE inhibition, but rather through more selective and potentially alternative mechanisms.

Introduction: The Evolving Understanding of this compound's Mechanism

Traditionally, the bronchodilatory and anti-inflammatory effects of xanthine derivatives have been attributed to non-selective inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While this holds true for theophylline, accumulating evidence indicates that this compound possesses a different mechanism of action. A key differentiator is its significantly lower affinity for adenosine receptors, which is thought to contribute to its improved safety profile.[1][2] This whitepaper will dissect the specific interactions, or lack thereof, between this compound and the various PDE isoforms.

Quantitative Analysis of this compound's PDE Isoform Activity

The inhibitory activity of a compound on a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. A review of the literature indicates that this compound is a weak inhibitor of most phosphodiesterase isoforms. The most consistently reported interaction is with PDE2A1, albeit at high concentrations.

Table 1: Inhibitory Activity of this compound on Phosphodiesterase Isoforms

| PDE Isoform | This compound IC50 (mM) | Theophylline IC50 (µM) | Notes |

| PDE2A1 | 0.74[1] | >100 | This compound shows some inhibitory activity at high concentrations. |

| Other PDE Isoforms | >0.1 | Non-selective | This compound does not demonstrate significant inhibition of other PDE isoforms at therapeutic concentrations.[2][3] |

Note: Theophylline IC50 values can vary depending on the specific isoform and experimental conditions.

Signaling Pathways

The phosphodiesterase superfamily of enzymes plays a critical role in regulating intracellular signaling by hydrolyzing cAMP and cGMP. Inhibition of these enzymes, where it occurs, can lead to a variety of downstream effects.

The Canonical PDE Inhibition Pathway

The generalized mechanism for PDE inhibition involves the prevention of cAMP or cGMP degradation. This leads to the activation of protein kinase A (PKA) or protein kinase G (PKG), respectively, resulting in smooth muscle relaxation and reduced inflammation.

Caption: Generalized signaling pathway of phosphodiesterase inhibition.

This compound's Proposed Alternative Mechanism: β2-Adrenoceptor Interaction

Given the weak and selective nature of this compound's PDE inhibition, alternative mechanisms have been proposed to explain its clinical efficacy. One prominent theory involves its interaction with β2-adrenoceptors, which are key regulators of bronchial smooth muscle tone.

References

Elucidating the Molecular Targets of Doxofylline Beyond Phosphodiesterase Inhibition

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Doxofylline, a methylxanthine derivative, is an effective bronchodilator used in the management of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). While structurally related to theophylline, this compound exhibits a distinct and more favorable safety profile. This is largely attributed to a different spectrum of molecular interactions that extend beyond the classical methylxanthine mechanism of non-selective phosphodiesterase (PDE) inhibition. In fact, at therapeutic concentrations, this compound's activity is largely independent of PDE inhibition. This technical guide provides a detailed examination of the molecular targets of this compound, focusing on mechanisms that differentiate it from theophylline and contribute to its enhanced tolerability. We will delve into its negligible interaction with adenosine receptors, lack of effect on histone deacetylases (HDACs), and emerging evidence of other anti-inflammatory pathways and interactions with β2-adrenoceptors.

Adenosine Receptor Interaction: A Key Differentiator

A primary contributor to the adverse effects of theophylline, such as cardiac arrhythmias, central nervous system stimulation, and gastric hypersecretion, is its antagonism of adenosine receptors (A₁ and A₂).[1] this compound's improved safety profile is strongly linked to its significantly lower affinity for these receptors.

Quantitative Analysis of Receptor Affinity

Binding assays consistently demonstrate that this compound has a very low affinity for adenosine A₁, A₂ₐ, and A₂ₑ receptors, with affinity values (Kᵢ) typically above 100 µM.[1][2] This is in stark contrast to theophylline, which antagonizes these receptors at concentrations achievable in clinical use.[1] This pharmacological distinction is the principal reason for this compound's reduced incidence of stimulatory side effects.[3][4]

Table 1: Comparative Binding Affinities of Methylxanthines for Adenosine Receptors

| Compound | Receptor Subtype | Reported Affinity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| This compound | Adenosine A₁ | > 100 µM | [1][2] |

| Adenosine A₂ₐ | > 100 µM (Modest effect at 10⁻⁴ M) | [1][5] | |

| Adenosine A₂ₑ | > 100 µM | [1] | |

| Theophylline | Adenosine A₁ | 10 - 30 µM | [1] |

| Adenosine A₂ₐ | 2 - 10 µM | [1] |

| | Adenosine A₂ₑ | 10 - 30 µM |[1] |

Experimental Protocol: Competitive Radioligand Binding Assay for Adenosine A₁ Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to the human adenosine A₁ receptor.

Objective: To calculate the inhibitory constant (Kᵢ) of this compound by measuring its ability to displace a specific radioligand from the A₁ receptor.

Materials:

-

Receptor Source: Human adenosine A₁ receptor expressed in Chinese Hamster Ovary (CHO) cell membranes.

-

Radioligand: [³H]DPCPX (1,3-Dipropyl-8-cyclopentylxanthine), a high-affinity A₁ antagonist.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: 96-well cell harvester with GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen CHO-hA₁AR membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µg per well.

-

Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL [³H]DPCPX.

-

Non-specific Binding: 150 µL membrane preparation + 50 µL NECA (10 µM) + 50 µL [³H]DPCPX.

-

Test Compound: 150 µL membrane preparation + 50 µL this compound (at various concentrations) + 50 µL [³H]DPCPX.

-

-

Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation to reach binding equilibrium.

-

Harvesting: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filters using the cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).

-

Counting: Dry the filters for 30 minutes at 50°C. Place filters into scintillation vials, add scintillation cocktail, and quantify radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Other Potential Molecular Interactions

Beyond its lack of interaction with adenosine receptors, this compound's mechanism involves other pathways that distinguish it from theophylline.

Interaction with β₂-Adrenoceptors

Recent evidence from nonlinear chromatography, frontal analysis, and molecular docking studies has suggested that this compound interacts with β₂-adrenoceptors. This interaction is proposed to contribute to the relaxation of airway smooth muscle, providing an additional mechanism for its bronchodilator effect.[1] However, it is important to note that this compound does not appear to augment formoterol-induced cAMP production in airway smooth muscle cells, indicating the interaction may be allosteric or indirect.[1]

Anti-Inflammatory Mechanisms

This compound exhibits anti-inflammatory properties, but the molecular basis appears distinct from theophylline.

-

Lack of HDAC Interaction: Theophylline's anti-inflammatory effects have been partly attributed to its ability to activate histone deacetylases (HDACs), particularly HDAC2.[1][6] In contrast, studies have shown that this compound does not directly inhibit or activate any of the known HDAC enzymes.[1][5][7] This represents another critical mechanistic divergence.

-

Inhibition of Leukocyte Migration: In preclinical models using lipopolysaccharide (LPS) as an inflammatory stimulus, this compound has been shown to significantly inhibit the transmigration of neutrophils into the lungs.[8] This suggests an effect on leukocyte diapedesis or chemotaxis, contributing to its overall anti-inflammatory profile.[2]

-

Protein Kinase C (PKC) Inhibition: Some reports suggest that this compound, like theophylline, may possess PKC inhibitory properties.[6] By modulating PKC-dependent signaling cascades, this compound could potentially downregulate the expression of pro-inflammatory genes, although this mechanism requires further validation.[6]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol can be used to investigate the potential anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway, a central regulator of inflammation.

Objective: To determine if this compound inhibits TNF-α-induced NF-κB activation in human cells.

Materials:

-

Cell Line: HEK293 or A549 cells stably transfected with a luciferase reporter construct driven by an NF-κB response element.

-

Inducer: Tumor Necrosis Factor-alpha (TNF-α).

-

Test Compound: this compound.

-

Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Assay Reagents: Luciferase Assay System (e.g., Promega).

-

Luminometer.

-

Opaque, flat-bottom 96-well plates.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into an opaque 96-well plate at a density of ~2 x 10⁴ cells per well. Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Pre-treatment: Discard the culture medium. Add fresh serum-free medium containing this compound at various concentrations to the designated wells. Incubate for 1-2 hours.

-

Stimulation: To induce NF-κB activation, add TNF-α (final concentration typically 10 ng/mL) to all wells except the negative control.

-

Negative Control: Cells + Medium only.

-

Positive Control: Cells + Medium + TNF-α.

-

Test Wells: Cells + this compound + TNF-α.

-

-

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

-

Cell Lysis: Remove the medium and add 50 µL of 1x cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luminescence Measurement:

-

Equilibrate the Luciferase Assay Reagent to room temperature.

-

Transfer 20 µL of cell lysate from each well to a new opaque plate.

-

Using the luminometer's injector, add 100 µL of Luciferase Assay Reagent to each well.

-

Measure the luminescence (Relative Light Units, RLU) immediately.

-

-

Data Analysis:

-

Normalize the RLU values by subtracting the average background luminescence (from wells with no cells).

-

Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α-stimulated positive control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine an IC₅₀ value, if applicable.

-

Conclusion

The pharmacological profile of this compound is distinct from that of classical methylxanthines like theophylline. Its improved therapeutic index is primarily due to molecular actions that diverge significantly from non-selective PDE inhibition. The key takeaway for researchers and drug developers is that this compound's superior safety profile is not a subtle modification but a result of fundamental differences in its interaction with key cellular targets. Its profound lack of affinity for adenosine receptors eliminates a major source of cardiovascular and CNS side effects.[1][3] Furthermore, its inability to modulate HDAC activity distinguishes its anti-inflammatory mechanism from that of theophylline.[1][5] Emerging evidence of interactions with β₂-adrenoceptors and effects on leukocyte migration points to a complex mechanism of action that warrants further investigation.[1][8] Understanding these non-PDE targets is crucial for optimizing the clinical application of this compound and for designing future respiratory therapies with enhanced efficacy and safety.

References

- 1. This compound is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. To Study the Efficacy and Safety of Doxophylline and Theophylline in Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of action of this compound is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential of this compound in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcfarmaceutici.it [abcfarmaceutici.it]

- 8. publications.ersnet.org [publications.ersnet.org]

Doxofylline's Impact on Adenosine Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxofylline, a methylxanthine derivative, is utilized as a bronchodilator in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its pharmacological profile is notably distinct from that of its predecessor, theophylline, primarily due to a significantly reduced affinity for adenosine receptors. This key difference is thought to contribute to this compound's improved safety profile, particularly concerning cardiovascular and central nervous system side effects.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action with a core focus on its interaction with adenosine receptor signaling pathways. We present a comparative analysis of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Evolution of Xanthine Derivatives

For decades, methylxanthines like theophylline have been a cornerstone in the treatment of obstructive airway diseases. Their therapeutic effects are largely attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchodilation and anti-inflammatory effects.[4][5] However, the clinical utility of theophylline is often limited by a narrow therapeutic index and a propensity for adverse effects, including cardiac arrhythmias and central nervous system stimulation.[4] These side effects are strongly linked to its antagonism of adenosine receptors.[3]

This compound emerged as a next-generation methylxanthine, designed to retain the therapeutic benefits of theophylline while minimizing its adverse effects.[3] This is primarily achieved through a structural modification—the presence of a dioxolane group at the N-7 position—which significantly diminishes its binding affinity for adenosine receptors.[3][6] While there is some debate in the literature regarding its precise mechanism, with some studies suggesting a primary role for PDE inhibition and others indicating a lack of significant activity against most PDE isoforms, its low affinity for adenosine receptors is a consistently reported and defining characteristic.[1][6][7]

Comparative Pharmacodynamics: this compound vs. Theophylline

The distinct clinical profiles of this compound and theophylline can be understood by comparing their interactions with two primary molecular targets: adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Affinity

Adenosine receptors are a family of G-protein coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3. Theophylline acts as a non-selective antagonist at these receptors, with Ki (inhibition constant) values falling within a therapeutically relevant range. This antagonism is responsible for many of its undesirable side effects. In stark contrast, this compound exhibits a markedly lower affinity for these receptors, with binding affinities reported to be greater than 100 µM.[6]

| Drug | A1 Receptor Ki (nM) | A2A Receptor Ki (µM) | A2B Receptor Ki (µM) | A3 Receptor Ki (µM) |

| Theophylline | 4880[8] | 2–10 | 10–30 | 20–100 |

| This compound | >100,000 (>100 µM)[6] | >100,000 (>100 µM)[6] | >100,000 (>100 µM)[6] | Not widely reported |

Table 1: Comparative Binding Affinities (Ki) of Theophylline and this compound for Human Adenosine Receptor Subtypes. Note: Data for theophylline's A2A, A2B, and A3 affinity are presented as ranges from literature reviews. This compound's affinity is consistently reported as >100 µM, indicating a significantly lower potency of antagonism compared to theophylline.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of various PDE isoforms, which contributes to its bronchodilatory and anti-inflammatory effects.[4] The role of PDE inhibition in this compound's mechanism of action is less clear. Some studies suggest it acts as a selective inhibitor of specific isoforms like PDE2A1 at high concentrations, while several comprehensive reviews state it has no significant effect on the known PDE isoforms at therapeutic concentrations.[6][7][9] This lack of potent, broad-spectrum PDE inhibition, coupled with its low adenosine receptor affinity, suggests that other mechanisms, such as interaction with β2-adrenoceptors, may contribute to its clinical effects.[6][9]

| Drug | PDE1 (IC50) | PDE2 (IC50) | PDE3 (IC50) | PDE4 (IC50) | PDE5 (IC50) |

| Theophylline | ~200 µM | ~150 µM | ~100 µM | ~100-1642 µM | ~100 µM |

| This compound | No significant inhibition reported | Weak inhibition of PDE2A1 at >100 µM[6] | No significant inhibition reported | No significant inhibition reported | No significant inhibition reported |

Table 2: Comparative Phosphodiesterase Inhibition (IC50) of Theophylline and this compound. Note: IC50 values for theophylline are approximate and can vary based on the specific isoform and experimental conditions. Data for this compound indicates a general lack of significant PDE inhibition at therapeutic concentrations.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of compounds like this compound and theophylline with adenosine receptors and their downstream signaling pathways.

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for a specific adenosine receptor subtype.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells (e.g., CHO or HEK293) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype (e.g., [³H]CPX for A1 receptors).

-

Test Compound: this compound or Theophylline, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive antagonist (e.g., 5 mM theophylline for [³H]CPX binding).[8]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + serial dilutions of the test compound).

-

Incubation: To each well, add the following in order:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

-

50 µL of radioligand at a fixed concentration (typically at or near its Kd value).

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 20 µg).

-

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[8]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity trapped on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Accumulation Assay

This protocol describes a cell-based immunoassay to measure changes in intracellular cAMP levels in response to GPCR activation or inhibition.

Objective: To quantify the effect of a test compound on adenylyl cyclase activity by measuring the resulting increase (via Gs) or decrease (via Gi) in intracellular cAMP.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) expressing the adenosine receptor of interest.

-

Test Compound: this compound or Theophylline.

-

Adenylyl Cyclase Stimulator (for Gi-coupled receptors): Forskolin.

-

PDE Inhibitor: A broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation during the assay.

-

Cell Lysis Buffer.

-

cAMP Assay Kit: A commercial kit, typically based on a competitive immunoassay format (e.g., HTRF, AlphaScreen, or ELISA-based). These kits include a labeled cAMP conjugate and a specific anti-cAMP antibody.

-

Microplate Reader: Capable of detecting the signal generated by the assay kit (e.g., fluorescence, luminescence).

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with the PDE inhibitor (e.g., 0.1 mM IBMX) in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Treatment:

-

For Gs-coupled receptors (A2A, A2B): Add serial dilutions of the agonist test compound and incubate for a defined time (e.g., 30 minutes) at 37°C.

-

For Gi-coupled receptors (A1, A3): Add serial dilutions of the agonist test compound, followed by a fixed concentration of an adenylyl cyclase stimulator like forskolin. Incubate for a defined time.

-

For Antagonists (like theophylline): Pre-incubate with the antagonist before adding a fixed concentration of a known agonist.

-

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided in the kit. Agitate gently to ensure complete lysis and release of intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement on the cell lysates according to the specific instructions of the commercial assay kit. This typically involves incubating the lysate with the anti-cAMP antibody and the labeled cAMP conjugate.

-

Signal Measurement: Read the plate on a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample, as the cellular cAMP competes with the labeled cAMP for antibody binding.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Convert the raw signal from the cell lysates into cAMP concentrations by interpolating from the standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

-

Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to measure the inhibitory effect of a test compound on the activity of a specific purified PDE isoform.

Objective: To quantify the ability of a test compound to inhibit the hydrolysis of cAMP or cGMP by a specific PDE enzyme.

Materials:

-

Purified PDE Enzyme: Recombinant human PDE isoform (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

-

Substrate: cAMP or cGMP.

-

Test Compound: this compound or Theophylline, serially diluted.

-

Assay Buffer: e.g., Tris-HCl buffer containing MgCl₂.

-

Reaction Termination Reagent.

-

Detection System: Commercial kits (e.g., PDE-Glo™) are commonly used. These systems typically convert the remaining cAMP/cGMP or the product (AMP/GMP) into a detectable signal (luminescence, fluorescence).[10]

Procedure:

-

Reaction Setup: In a microplate, add the assay buffer, the purified PDE enzyme, and the test compound at various concentrations.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate (cAMP or cGMP) at a concentration typically below the Km of the enzyme.

-

Incubation: Incubate for a fixed time during which the reaction proceeds linearly (e.g., 30 minutes) at 30°C.

-

Terminate Reaction: Stop the reaction by adding a termination reagent (e.g., a strong acid or a specific stop buffer from a kit).

-

Signal Detection: Add the detection reagents according to the kit manufacturer's protocol. This may involve a series of enzymatic steps that ultimately produce a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of substrate remaining (or product formed), and thus inversely (or directly) related to PDE activity.

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that reduces PDE activity by 50%) using non-linear regression analysis.

-

Adenosine Receptor Signaling Pathways

Adenosine modulates cellular function by activating four distinct receptor subtypes, each coupled to specific heterotrimeric G-proteins, leading to divergent downstream signaling cascades.

A1 and A3 Receptor Signaling (Gi/o-Coupled)

The A1 and A3 adenosine receptors primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cAMP. This prevents the activation of Protein Kinase A (PKA). In some cell types, the βγ subunits released from the activated Gi/o protein can stimulate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[11][12]

A2A Receptor Signaling (Gs-Coupled)

The A2A receptor is prototypically coupled to the stimulatory G-protein (Gs). Its activation stimulates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels. cAMP then activates PKA, which phosphorylates various downstream target proteins, mediating cellular responses such as smooth muscle relaxation and inhibition of inflammatory cell activation.[13]

A2B Receptor Signaling (Gs- and Gq-Coupled)

The A2B receptor is unique in its ability to couple to both Gs and Gq proteins, often depending on the cell type and agonist concentration. Coupling to Gs leads to the cAMP-PKA pathway, similar to the A2A receptor. Concurrently, coupling to Gq activates the PLC pathway, resulting in increased intracellular calcium and PKC activation. This dual signaling capacity allows the A2B receptor to mediate a complex range of pro-inflammatory and cellular growth responses.[12][13]

Conclusion

This compound represents a significant evolution in xanthine-based therapy for respiratory diseases. Its defining feature is a profound lack of affinity for adenosine receptors, which distinguishes it from theophylline and underpins its enhanced safety profile.[6][7] While its role as a phosphodiesterase inhibitor is debated, its minimal interaction with the adenosine signaling system is a critical aspect of its pharmacology.[6] This technical guide provides the quantitative, methodological, and visual data to support a deeper understanding of this compound's mechanism of action. For drug development professionals, the pharmacological profile of this compound highlights a successful strategy in medicinal chemistry: uncoupling the desired therapeutic effects of a drug class from its adverse effects by targeting molecular interactions with high specificity. Further research into the potential alternative mechanisms of this compound, such as its interaction with β2-adrenoceptors, may open new avenues for the development of novel respiratory therapeutics.[6]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound and Theophylline: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential of this compound in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. A1 adenosine receptor-mediated Ins(1,4,5)P3 generation in allergic rabbit airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenosine signaling and the regulation of chronic lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

Investigating the Anti-inflammatory Properties of Doxofylline In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline, a methylxanthine derivative, is primarily recognized for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Emerging in vitro evidence, however, highlights its distinct anti-inflammatory properties, distinguishing it from its predecessor, theophylline.[1][4] This technical guide provides an in-depth overview of the in vitro anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound beyond its bronchodilatory functions.

Key Anti-inflammatory Mechanisms of this compound

In vitro studies have elucidated several key pathways through which this compound exerts its anti-inflammatory effects. Unlike theophylline, this compound's mechanisms are largely independent of phosphodiesterase (PDE) inhibition and adenosine receptor antagonism.[1][3][4][5] The primary anti-inflammatory actions of this compound identified in vitro include:

-

Inhibition of Protein Kinase C (PKC): this compound has been shown to inhibit PKC activity in human monocytes, an effect not observed with theophylline at equimolar doses.[6][7] PKC is a crucial enzyme in various inflammatory signaling cascades.

-

Modulation of the NLRP3 Inflammasome: this compound significantly suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in human bronchial epithelial cells.[8][9][10] This leads to a reduction in the release of pro-inflammatory cytokines IL-1β and IL-18.[8][9][10]

-

Inhibition of Leukocyte Migration: this compound has been demonstrated to inhibit the migration of leukocytes in vitro, a critical process in the inflammatory response.[1][2][11]

-

Reduction of Inflammatory Mediators: Studies have shown that this compound can decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in human bronchial epithelial cells.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: Inhibition of Inflammatory Cytokine Release by this compound in LPS-Stimulated Human Bronchial Epithelial (16HBE) Cells

| Cytokine | This compound Concentration (µM) | Stimulation | % Inhibition (relative to LPS control) | Reference |

| IL-1β | 5 | LPS (1 µg/mL) for 48h | Dose-dependent inhibition observed | [8] |

| IL-1β | 10 | LPS (1 µg/mL) for 48h | Strong dose-dependent inhibition | [8] |

| IL-18 | 5 | LPS (1 µg/mL) for 48h | Dose-dependent inhibition observed | [8] |

| IL-18 | 10 | LPS (1 µg/mL) for 48h | Similar dose-dependent inhibition to IL-1β | [8] |

Note: The referenced study demonstrated a significant, dose-dependent inhibition but did not provide specific percentage values.

Table 2: Effect of this compound on Leukocyte Migration In Vitro

| Cell Type | Chemoattractant | This compound Concentration (µM) | % Inhibition of Migration | Reference |

| Leukocytes | fMLP | 0.1 - 10 | Maximum effect at 10 µM | [12] |

Note: The referenced study indicated a maximum inhibitory effect at 10 µM but did not provide a specific percentage of inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Assessment of Cytokine Inhibition in LPS-Stimulated Human Bronchial Epithelial Cells

This protocol is designed to quantify the effect of this compound on the production of pro-inflammatory cytokines, such as IL-1β and IL-18, from human bronchial epithelial cells stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Bronchial Epithelial cell line (e.g., 16HBE or BEAS-2B)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for human IL-1β and IL-18

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the human bronchial epithelial cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5 µM and 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24-48 hours. Include an unstimulated control group.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Cytokine Quantification (ELISA): Quantify the concentration of IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[1][2][3][9]

-

Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control.

In Vitro Leukocyte Migration Assay

This assay evaluates the ability of this compound to inhibit the migration of leukocytes towards a chemoattractant.

Materials:

-

Leukocytes (e.g., isolated human neutrophils or a suitable cell line)

-

Chemoattractant (e.g., fMLP)

-

This compound

-

Migration chambers (e.g., Boyden chambers or similar transwell inserts)

-

Assay buffer (e.g., HBSS)

-

Cell staining dye (e.g., Calcein AM)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Isolate and label leukocytes with a fluorescent dye according to standard protocols.

-

Assay Setup: Place the chemoattractant (e.g., fMLP) in the lower chamber of the migration plate.

-

This compound Treatment: Incubate the labeled leukocytes with various concentrations of this compound or vehicle control.

-

Cell Seeding: Add the this compound-treated leukocytes to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 1-3 hours).

-

Quantification of Migration: Quantify the number of migrated cells in the lower chamber using a fluorescence microscope or a fluorescence plate reader.

-

Data Analysis: Calculate the percentage inhibition of leukocyte migration by this compound compared to the vehicle control.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PKC activity.

Materials:

-

Source of PKC (e.g., isolated human monocytes or a commercial PKC enzyme)

-

This compound

-

PKC substrate (e.g., a specific peptide)

-

[γ-³²P]ATP

-

Assay buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the PKC enzyme source, assay buffer, and various concentrations of this compound or vehicle control.

-

Initiation of Reaction: Add the PKC substrate and [γ-³²P]ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Stopping the Reaction: Spot an aliquot of the reaction mixture onto phosphocellulose paper to stop the reaction.

-

Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Determine the effect of this compound on PKC activity and calculate the IC50 value if possible.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for investigating its in vitro anti-inflammatory properties.

Caption: this compound's anti-inflammatory signaling pathways.

Caption: In vitro anti-inflammatory investigation workflow.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties that are mechanistically distinct from other methylxanthines like theophylline. Its ability to inhibit PKC activity, modulate the NLRP3 inflammasome, and reduce leukocyte migration highlights its potential as a multi-faceted anti-inflammatory agent. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in inflammatory conditions. Future in vitro studies should focus on elucidating the precise molecular interactions of this compound with its targets and expanding the investigation to other relevant cell types and inflammatory pathways. This will contribute to a more comprehensive understanding of its pharmacological profile and its potential for broader clinical use.

References

- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 3. protocols.io [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.6. Nitric Oxide Assay [bio-protocol.org]

- 7. Comparison of anti-inflammatory mechanisms between this compound and theophylline in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Cytokine Elisa [bdbiosciences.com]

- 10. Potential of this compound in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a novofylline inhibits lung inflammation induced by lipopolysacharide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Metabolism of Doxofylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxofylline, a xanthine derivative, is utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is structurally distinct from theophylline, featuring a dioxolane group at the N-7 position, which is thought to contribute to its improved safety profile. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound in various animal models, including rats, dogs, and mice. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the development and evaluation of this therapeutic agent. All quantitative data has been summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key processes and pathways are visualized through diagrams generated using the DOT language.

Introduction

This compound, chemically known as 7-(1,3-dioxolan-2-ylmethyl)-theophylline, is a methylxanthine drug with bronchodilator and anti-inflammatory properties.[1] Unlike theophylline, this compound exhibits a lower affinity for adenosine A1 and A2 receptors, which is believed to be the reason for its reduced incidence of side effects, particularly cardiovascular and central nervous system stimulation.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for the design of non-clinical safety studies and the prediction of its pharmacokinetic profile in humans.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been investigated in several animal species, most notably in rats, with some data available for dogs and mice.

Absorption

Following oral administration, this compound is rapidly absorbed in rats.[1] Studies in rats have demonstrated dose-dependent increases in key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[3]

Distribution

This compound is distributed throughout the body in rats, including penetration into the brain, albeit at lower concentrations than in plasma.[1][2] In rats, the plasma protein binding of this compound is approximately 25%.[3]

Metabolism

This compound undergoes hepatic metabolism.[1] The primary metabolite identified in rats is hydroxyethyltheophylline (β-HET).[1] Additionally, two sulfoxide isomers, cis and trans, have been detected, with the trans-isomer being the predominant form.[1] It is important to note that β-HET is significantly less pharmacologically active than the parent this compound molecule.[1]

Excretion

This compound is primarily eliminated through metabolism, with a small fraction of the administered dose being excreted unchanged in the urine.[1] In rats, the total excretion of the parent drug in urine, bile, and feces is relatively low, accounting for approximately 5.2% of the administered dose, which underscores the significance of metabolic clearance.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose [3]

| Dose (mg/kg) | T½ (h) |

| 100 | 1.17 ± 0.13 |

| 200 | 2.54 ± 0.60 |

| 400 | 3.75 ± 0.92 |

T½: Elimination half-life. Data are presented as mean ± standard deviation.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Models and Dosing

-

Species: Wistar or Sprague-Dawley rats are commonly used.[3]

-

Administration: this compound is typically administered as a solution or suspension via oral gavage.

Blood Sampling

-

Method: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites in rats include the tail vein or via a surgically implanted cannula.

-

Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

Bioanalytical Method

-

Technique: The concentration of this compound in plasma samples is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

-

Sample Preparation: Plasma samples typically undergo protein precipitation followed by extraction of the analyte.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Metabolic Pathway of this compound

The diagram below depicts the proposed metabolic pathway of this compound based on metabolites identified in preclinical species.

Discussion and Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by rapid oral absorption, wide distribution, and extensive hepatic metabolism. The primary metabolic pathway involves the formation of a significantly less active metabolite, β-HET. The dose-dependent pharmacokinetics observed in rats suggest that saturation of metabolic pathways may occur at higher doses.

The favorable safety profile of this compound compared to theophylline is likely attributable to its distinct pharmacological properties, including its lower affinity for adenosine receptors. The data gathered from animal models have been instrumental in guiding the clinical development of this compound and establishing its therapeutic window.

Further research, particularly comparative pharmacokinetic studies across multiple preclinical species, would provide a more comprehensive understanding of the interspecies differences in this compound disposition and aid in the refinement of pharmacokinetic models for human dose prediction.

References

- 1. This compound is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in rat brain in relation to locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Preliminary study on the absorption, distribution and excretion of doxophylline in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a validated LC-MS/MS method for determination of this compound on rat dried blood spots and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Research-Grade Doxofylline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the chemical synthesis and purification of research-grade Doxofylline. The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of the methodologies, experimental protocols, and analytical techniques required to obtain high-purity this compound for research and development purposes.

Introduction to this compound

This compound is a methylxanthine derivative used as a bronchodilator in the treatment of asthma and other respiratory diseases.[1][2] Structurally, it is a derivative of theophylline with a dioxolane group at the N-7 position.[2] This modification is believed to contribute to its improved safety profile compared to theophylline, particularly with regard to cardiovascular side effects.[1][2] The synthesis of research-grade this compound with high purity is crucial for accurate pharmacological and toxicological studies.

Chemical Synthesis of this compound

The most prevalent and industrially applicable method for synthesizing this compound is through the N-alkylation of theophylline. This approach involves the reaction of theophylline with a haloacetaldehyde acetal, typically 2-bromomethyl-1,3-dioxolane or 2-chloromethyl-1,3-dioxolane. Several variations of this method exist, differing in the choice of solvent, base, and catalyst.

Synthesis via N-alkylation of Theophylline with Bromoacetaldehyde Ethylene Acetal

This is a widely cited and efficient method for this compound synthesis. The general reaction involves the deprotonation of theophylline by a base, followed by nucleophilic attack on the bromoacetaldehyde ethylene acetal.

Reaction Scheme:

Theophylline + 2-Bromomethyl-1,3-dioxolane → this compound

This protocol describes a large-scale synthesis using sodium hydroxide as the base and tetrabutylammonium bromide as a phase transfer catalyst in acetone.[3]

Materials:

-

Theophylline (1,3-dimethyl-1H-purine-2,6(3H,9H)-dione)

-

2-Bromomethyl-1,3-dioxolane (bromoacetaldehyde ethylene acetal)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide

-

Acetone

-

Saturated brine solution

-

Absolute ethanol

Procedure:

-

To a reaction vessel, add 13 kg (72.16 mol) of theophylline, 8 L of acetone, 5.77 kg (144.32 mol) of sodium hydroxide, and 0.7 kg (2.16 mol) of tetrabutylammonium bromide.[3]

-

Stir the mixture for 10 minutes.[3]

-

Add 14.47 kg (86.64 mmol) of 2-bromomethyl-1,3-dioxolane.[3]

-

Reflux the mixture for 6.3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent system of acetone:dichloromethane (3:1).[3]

-

Upon completion of the reaction, distill off the solvent under reduced pressure.[3]

-

Wash the residue three times with saturated brine solution.[3]

-

Recrystallize the crude product from absolute ethanol to obtain pure this compound.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90% | [3] |

| Purity | >98.5% | [3] |

This method presents a more environmentally friendly approach by using water as the solvent.[4][5]

Materials:

-

Anhydrous Theophylline

-

Bromoacetaldehyde ethylene acetal

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Purified water

-

Activated carbon

Procedure:

-

Add anhydrous theophylline, anhydrous sodium carbonate, and purified water to a reaction vessel. The mass ratio of anhydrous theophylline to purified water is 1:10, and the mass ratio of anhydrous theophylline to anhydrous sodium carbonate is 1:0.97.[5]

-

Stir and heat the mixture to completely dissolve the anhydrous theophylline.[5]

-

Add bromoacetaldehyde ethylene acetal dropwise. The mass ratio of anhydrous theophylline to bromoacetaldehyde ethylene acetal is 1:1.02.[5]

-

Perform a reflux reaction.[5]

-

After the reaction is complete, cool the mixture to allow for crystallization.[5]

-

Perform suction filtration to obtain the crude this compound product.[5]

-

For further purification, dissolve the crude product in purified water, add activated carbon for decolorization, and then perform cooling crystallization, suction filtration, and drying to obtain the final product.[5]

Synthesis via N-alkylation of Theophylline with 2-Chloromethyl-1,3-dioxolane

This method utilizes the chloro-analogue of the alkylating agent, which can be more cost-effective.

This protocol employs an organic base and a polar aprotic solvent.[6]

Materials:

-

Theophylline

-

2-Chloromethyl-1,3-dioxolane

-

Pyridine

-

N,N-Dimethylacetamide (DMAc)

-

Di-alcohol monomethyl ether (for crystallization)

Procedure:

-

In a three-necked flask, combine 19.8 g (0.1 mole) of theophylline, 150 ml of N,N-dimethylacetamide, and 24 g (0.3 mole) of pyridine.[6]

-

Heat the mixture to 50 °C.[6]

-

Add 42.7 g (0.35 mole) of 2-chloromethyl-1,3-dioxolane dropwise into the reaction flask.[6]

-

Increase the temperature to 80-90 °C and maintain the reaction for approximately 8 hours.[6]

-

After the reaction is complete, recover the solvent under reduced pressure.[6]

-

Crystallize the crude product from di-alcohol monomethyl ether to obtain white, needle-shaped crystals of this compound.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~85% | [6] |

Purification of Research-Grade this compound

The primary method for purifying crude this compound to research-grade is recrystallization. The choice of solvent is critical to achieve high purity and yield.

Recrystallization Protocol

General Procedure:

-

Dissolve the crude this compound in a suitable solvent at an elevated temperature to achieve saturation. Common solvents include absolute ethanol[3], and purified water.[5]

-

If colored impurities are present, the hot solution can be treated with activated carbon and then filtered to remove the carbon.[5]

-

Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

-

Collect the crystals by filtration, for instance, using suction filtration.[5]

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum or in an oven at a suitable temperature (e.g., 75-85 °C).[5]

Analytical Methods for Purity Assessment

To ensure the quality of research-grade this compound, several analytical techniques are employed to determine its purity and identity.

| Analytical Method | Key Parameters and Purpose |

| High-Performance Liquid Chromatography (HPLC) | A widely used method for purity assessment and quantification.[7][8] A typical setup involves a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile.[9] Detection is commonly performed using a UV detector at the λmax of this compound, which is around 274 nm.[7][9] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Used for the identification and quantification of this compound. The maximum absorbance (λmax) in 0.1 N HCl is observed at 274 nm.[7] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides information on the molecular weight of this compound and can be used to identify and quantify impurities.[7] |

| Thin-Layer Chromatography (TLC) | A simple and rapid method for monitoring the progress of a chemical reaction and assessing the purity of the product.[3][10] |

| Spectroscopy (IR, NMR) | Used to confirm the chemical structure and identity of the synthesized this compound.[8] |

Summary of Analytical Parameters for this compound:

| Parameter | Value/Method | Reference |

| Purity (HPLC) | ≥98% | [11] |

| λmax (UV) | 274 nm (in 0.1 N HCl) | [7] |

| Molecular Formula | C₁₁H₁₄N₄O₄ | [12] |

| Molecular Weight | 266.25 g/mol | [12] |

| Solubility | 2 mg/mL in H₂O (warmed) | [11] |

Visualizing the Synthesis and Purification Workflow

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis using NaOH and a Phase Transfer Catalyst.

Caption: General Workflow for the Purification of this compound by Recrystallization.

Conclusion

The synthesis of research-grade this compound is readily achievable through the N-alkylation of theophylline. The choice of reagents and reaction conditions can be adapted to suit laboratory scale or larger industrial production, with considerations for yield, purity, and environmental impact. Proper purification, primarily through recrystallization, is essential to obtain a final product that meets the stringent requirements for research and pharmaceutical development. The analytical methods outlined in this guide are crucial for the quality control and validation of the synthesized this compound.

References

- 1. Analytical method development and validation of this compound [wisdomlib.org]

- 2. This compound | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CN102936248A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. CN1044810C - Synthetic method of new drug this compound - Google Patents [patents.google.com]

- 7. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 10. CN1133842A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. This compound ≥98% (HPLC) | 69975-86-6 [sigmaaldrich.com]

- 12. raybiotech.com [raybiotech.com]

Doxofylline's Impact on Inflammatory Cytokine Expression in Lung Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline is a xanthine derivative utilized in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] It is recognized for possessing both bronchodilator and anti-inflammatory activities, with an improved therapeutic window and better tolerability profile compared to theophylline.[3][4][5] A significant aspect of its anti-inflammatory effect lies in its ability to modulate the expression of inflammatory cytokines in lung epithelial cells. These cells are not merely a physical barrier but are active participants in initiating and regulating immune responses in the lungs.[6][7][8] This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action on inflammatory cytokine expression in lung epithelial cells.

Core Mechanism of Action: SIRT1-Mediated Inhibition of the NLRP3 Inflammasome

Recent research has elucidated a key mechanism by which this compound exerts its anti-inflammatory effects in human bronchial epithelial cells (16HBE). The primary pathway involves the modulation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome through Sirtuin 1 (SIRT1).[9]

Inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, typically induce a reduction in SIRT1 levels. This reduction allows for the activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving the inflammatory cascade.[6][9]

This compound intervenes in this process by preventing the LPS-induced decrease in SIRT1.[9] By maintaining SIRT1 levels, this compound effectively suppresses the activation of the NLRP3 inflammasome. This leads to reduced caspase-1 activation and a subsequent dose-dependent inhibition of IL-1β and IL-18 secretion.[9] Studies have confirmed that silencing SIRT1 negates the inhibitory effect of this compound on NLRP3 inflammasome activation, cementing the critical role of this pathway.[9]

While other mechanisms typical of xanthines, such as phosphodiesterase (PDE) inhibition or adenosine receptor antagonism, have been investigated, studies indicate that this compound has minimal to no significant effect on these pathways at therapeutic concentrations, distinguishing its pharmacological profile from that of theophylline.[3][5][10][11]

Quantitative Data on Cytokine Inhibition

The anti-inflammatory efficacy of this compound has been quantified in various experimental models. The data consistently show a significant, dose-dependent reduction in key pro-inflammatory cytokines.

| Cytokine | Cell/Model Type | Inflammatory Stimulus | This compound Conc. | Observed Effect | Reference |

| IL-1β | Human Bronchial Epithelial Cells (16HBE) | LPS | Dose-dependent | Strong inhibition of >25-fold LPS-induced release | [9] |

| IL-18 | Human Bronchial Epithelial Cells (16HBE) | LPS | Dose-dependent | Strong inhibition of ~30-fold LPS-induced release | [9] |

| TNF-α | BALB/c Mice (in vivo) | LPS | 0.3 - 1 mg/kg | Significant inhibition of release into BAL fluid | [12] |

| IL-6 | BALB/c Mice (in vivo) | LPS | 0.3 - 1 mg/kg | Significant inhibition of release into BAL fluid | [12] |

| IL-8 | COPD Rat Model (in vivo) | Cigarette Exposure | Oral Administration | Reduced levels in serum and BAL fluid | [13] |

| TNF-α | COPD Rat Model (in vivo) | Cigarette Exposure | Oral Administration | Reduced levels in serum and BAL fluid | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from key studies.

Protocol 1: In Vitro LPS-Induced Inflammation in Human Bronchial Epithelial Cells

This protocol is adapted from studies investigating this compound's effect on the NLRP3 inflammasome in 16HBE cells.[9]

-

Cell Culture:

-

Human bronchial epithelial cells (16HBE) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Inflammatory Stimulation and this compound Treatment:

-

Cells are seeded in appropriate culture plates and grown to ~80% confluence.

-

The culture medium is replaced, and cells are pre-treated with varying concentrations of this compound (e.g., 0.1 mM, 0.3 mM, 1 mM) for a specified period (e.g., 2 hours).

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 10 µg/mL) to the culture medium. A control group without LPS and a group with LPS but no this compound are included.

-

Cells are incubated for a designated time (e.g., 24 hours).

-

-

Cytokine Measurement:

-

After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

The concentrations of secreted cytokines (e.g., IL-1β, IL-18) in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

-

-

Mechanism Analysis (Optional):

-

Cell lysates can be collected for Western blot analysis to measure the protein expression levels of SIRT1, NLRP3, and caspase-1.

-

Protocol 2: In Vivo LPS-Induced Lung Inflammation in a Murine Model

This protocol is based on a study evaluating the anti-inflammatory actions of this compound in BALB/c mice.[12]

-

Animal Model:

-

Male BALB/c mice (e.g., 8-10 weeks old) are used.

-

-

This compound and LPS Administration:

-

Mice are treated with this compound (e.g., 0.1, 0.3, and 1 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

-

A typical dosing schedule involves injections 24 hours and 1 hour before, and 6 hours after the inflammatory challenge.

-

Lung inflammation is induced by intranasal instillation of LPS from E. coli (e.g., 10 µg in 20 µL of saline) under light anesthesia.

-

-

Sample Collection (Bronchoalveolar Lavage - BAL):

-

24 hours after the LPS challenge, mice are euthanized.

-

The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile saline (e.g., 3 x 0.3 mL).

-

The recovered BAL fluid is centrifuged. The supernatant is collected for cytokine analysis, and the cell pellet is used for inflammatory cell counts.

-

-

Cytokine Analysis:

-

Concentrations of IL-6 and TNF-α in the BAL fluid supernatant are measured using specific ELISA kits according to the manufacturer's protocols.

-

Conclusion

This compound demonstrates potent anti-inflammatory effects on lung epithelial cells by significantly inhibiting the expression and secretion of key pro-inflammatory cytokines. The primary mechanism identified in bronchial epithelial cells is the preservation of SIRT1, which suppresses the activation of the LPS-induced NLRP3 inflammasome, thereby reducing the release of IL-1β and IL-18.[9] Quantitative data from both in vitro and in vivo models confirm a dose-dependent reduction in cytokines including IL-1β, IL-18, TNF-α, and IL-6.[9][12] This targeted anti-inflammatory action, distinct from that of older xanthines and coupled with a favorable safety profile, underscores the therapeutic potential of this compound for researchers and drug developers focused on inflammatory airway diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]